8-姜辣素

描述

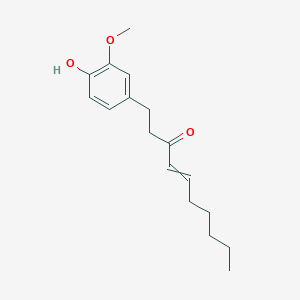

8-姜酚是生姜(Zingiber officinale)中的一种生物活性化合物。它是一种酚类化合物,以其辛辣的味道而闻名,是在生姜干燥过程中姜酚脱水形成的。该化合物以其多种药理特性而闻名,包括抗炎、抗氧化和抗癌活性。

科学研究应用

化学: 它被用作研究酚类化合物化学行为的模型化合物。

生物学: 研究表明,-姜酚具有显著的抗炎和抗氧化特性,使其成为生物学研究的关注对象。

医学: 由于其抗癌特性,-姜酚正在研究其在癌症治疗中的潜在应用。它已显示出抑制各种癌细胞系生长的前景。

工业: -姜酚因其辛辣的味道,在食品工业中用作调味剂。它还在化妆品行业中因其抗氧化特性而被使用。

作用机制

8-姜酚的作用机制涉及多个分子靶标和途径:

抗炎作用: -姜酚通过阻断核因子-κB (NF-κB) 和丝裂原活化蛋白激酶 (MAPKs) 的激活,抑制促炎细胞因子和介质的产生。

抗氧化作用: 它清除自由基并增强抗氧化酶的活性,从而保护细胞免受氧化应激。

抗癌作用: -姜酚通过激活胱天蛋白酶和增加促凋亡蛋白的表达,诱导癌细胞凋亡。它还通过阻断细胞周期进程来抑制癌细胞的增殖。

生化分析

Biochemical Properties

8-Shogaol has been found to interact with several enzymes and proteins. It inhibits COX-2, an enzyme involved in inflammation, with an IC50 value of 17.5 μM . It also selectively targets TAK1 and TAK1-TAB1, inhibiting IKK, Akt, and MAPK signaling pathways, thereby reversing inflammation and rheumatoid arthritis .

Cellular Effects

8-Shogaol has shown significant effects on various types of cells and cellular processes. It has been found to inhibit the canonical NLRP3 inflammasome-mediated IL-1β secretion in THP-1 macrophages . It also has antiplatelet, anticancer, and anti-inflammatory activities .

Molecular Mechanism

8-Shogaol exerts its effects at the molecular level through various mechanisms. It inhibits the activation of caspase-1, a key enzyme in the inflammatory response . It also targets TAK1 and TAK1-TAB1, inhibiting IKK, Akt, and MAPK signaling pathways .

Temporal Effects in Laboratory Settings

The effects of 8-Shogaol change over time in laboratory settings. After hot air drying with variable temperature, contents of 6-, 8-, and 10-gingerols decreased, while contents of 6-, 8-, and 10-shogaol increased .

Metabolic Pathways

8-Shogaol is metabolized through the glucuronidation pathway, with UGT2B7 identified as the main contributor to its glucuronidation .

准备方法

合成路线和反应条件: 8-姜酚的合成可以通过多种方法实现。一种常见的方法是 8-姜酚的脱水。该过程通常需要酸性条件,例如使用盐酸或硫酸,以促进从 8-姜酚中去除水分,从而形成 8-姜酚。

工业生产方法: 在工业环境中,8-姜酚通常通过在高温下干燥生姜来生产。脱水过程将姜酚转化为姜酚。该方法因其简单性和成本效益而成为首选。然后使用乙醇或甲醇等溶剂提取干燥的生姜,以分离 8-姜酚。

反应类型:

氧化: -姜酚可以进行氧化反应,导致形成各种氧化衍生物。

还原: 它可以被还原形成 -姜酚。

取代: -姜酚可以参与取代反应,其中官能团被其他基团取代。

常用试剂和条件:

氧化: 常用的氧化剂包括高锰酸钾和过氧化氢。

还原: 使用硼氢化钠或氢化铝锂等还原剂。

取代: 各种催化剂和溶剂可用于不同的取代反应,具体取决于所需的取代反应。

主要产品:

氧化: -姜酚的氧化衍生物。

还原: -姜酚。

取代: 根据所用试剂,各种取代的姜酚衍生物。

相似化合物的比较

生物活性

8-Shogaol, a bioactive compound derived from ginger (Zingiber officinale), is recognized for its significant biological activities, particularly in anti-inflammatory and anticancer effects. It is a dehydration product of gingerols, specifically formed during the drying process of ginger rhizomes. This article provides a comprehensive overview of the biological activities of 8-shogaol, supported by research findings, case studies, and data tables.

8-Shogaol is characterized by its unique chemical structure, which includes a Michael acceptor moiety that enhances its reactivity with nucleophiles. This structural feature is crucial for its biological activity, particularly in inhibiting inflammatory pathways and cancer cell proliferation.

Anti-Inflammatory Activity

8-Shogaol exhibits potent anti-inflammatory properties, which have been substantiated by various studies:

- Mechanism of Action : 8-Shogaol has been shown to inhibit the expression of pro-inflammatory mediators such as cyclooxygenase-2 (COX-2) and inducible nitric oxide synthase (iNOS). It affects key signaling pathways including NF-kB and MAPK, leading to decreased production of inflammatory cytokines like TNF-α and IL-6 .

- In Vitro Studies : In human monocytic U937 cells, 8-shogaol effectively reduced the mRNA levels of COX-2, indicating its role as a potent inhibitor of PGE2 production . In RAW 264.7 macrophages stimulated with LPS, it significantly suppressed the activation of NF-kB and reduced the secretion of inflammatory mediators .

- In Vivo Studies : Research indicates that 8-shogaol can inhibit leukocyte infiltration in inflamed tissues and reduce edema in animal models . These findings suggest its potential therapeutic application in inflammatory diseases.

Anticancer Activity

The anticancer properties of 8-shogaol have been explored in several studies:

- Cell Proliferation Inhibition : Studies demonstrate that 8-shogaol can inhibit the proliferation of various cancer cell lines, including breast and colon cancer cells. It induces apoptosis through mechanisms involving the activation of caspases and modulation of Bcl-2 family proteins .

- Case Study : A notable study showed that treatment with 8-shogaol resulted in significant tumor growth inhibition in xenograft models. The compound was found to downregulate oncogenic signaling pathways while upregulating tumor suppressor genes .

Antimicrobial Activity

8-Shogaol has also been studied for its antimicrobial properties:

- Biofilm Inhibition : In a study focusing on Candida albicans, 8-shogaol demonstrated significant inhibition of biofilm formation at concentrations as low as 10 µg/ml. This suggests its potential use in treating fungal infections .

Pharmacokinetics

Understanding the pharmacokinetics of 8-shogaol is crucial for evaluating its therapeutic potential:

- Absorption and Metabolism : After oral administration, 8-shogaol is absorbed and can be detected as glucuronide and sulfate conjugates in the bloodstream. This metabolic pathway is essential for understanding its bioavailability and efficacy in humans .

Comparative Table of Biological Activities

属性

IUPAC Name |

1-(4-hydroxy-3-methoxyphenyl)dec-4-en-3-one | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H24O3/c1-3-4-5-6-7-8-15(18)11-9-14-10-12-16(19)17(13-14)20-2/h7-8,10,12-13,19H,3-6,9,11H2,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OQWKEEOHDMUXEO-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCC=CC(=O)CCC1=CC(=C(C=C1)O)OC | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H24O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10873727 | |

| Record name | [6]-Shogaol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10873727 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

276.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

555-66-8, 36700-45-5 | |

| Record name | [6]-Shogaol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=555-66-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | [6]-Shogaol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10873727 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | [8]-Shogaol | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0031463 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。